N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide
Description
N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with dimethyl and morpholinylsulfonyl groups, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-21(2)19(25)22-9-7-15(8-10-22)18(24)20-16-3-5-17(6-4-16)29(26,27)23-11-13-28-14-12-23/h3-6,15H,7-14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXVUTPKPBBZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The dimethyl and morpholinylsulfonyl groups are introduced through substitution reactions using reagents like dimethylamine and morpholine-4-sulfonyl chloride.
Carboxamide Formation: The final step involves the formation of the dicarboxamide groups through reactions with suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The morpholinylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-yl)phenyl]piperidine-1,4-dicarboxamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carboxamide: Contains only one carboxamide group, affecting its overall stability and applications.
Uniqueness
N~1~,N~1~-dimethyl-N~4~-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1,4-dicarboxamide is unique due to its dual carboxamide groups and the presence of the morpholinylsulfonyl moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
